5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol
Description
This compound features a pyrazolo[1,5-a]pyrimidin-7-ol core substituted at position 5 with a chloromethyl group and at position 2 with a 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene moiety. Its molecular formula is C₁₈H₁₆ClN₄OS (calculated from ). The chloromethyl group confers reactivity for nucleophilic substitution, while the bulky thienyl-pyrrole substituent may influence steric interactions in biological systems.
Properties
IUPAC Name |
5-(chloromethyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-10-3-4-11(2)21(10)14-5-6-24-17(14)13-8-15-19-12(9-18)7-16(23)22(15)20-13/h3-8,20H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCDQHBIDCWPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienylboronic acid or a thienylstannane.
Attachment of the Dimethylpyrrole Moiety: This step often involves a nucleophilic substitution reaction where the dimethylpyrrole is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thienyl moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the thienyl group, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
5-(Chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound with a unique combination of functional groups, giving it distinct chemical reactivity and biological activity. It belongs to the class of pyrazolo[1,5-a]pyrimidines and includes a chloromethyl group, a dimethylpyrrole moiety, and a thienyl group in its structure.
Chemical Properties
- Molecular Formula:
- Molecular Weight: 358.84
- CAS Number: 478259-04-0
- IUPAC Name: 5-(chloromethyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Potential Applications
The presence of a chloromethyl group allows for versatile chemical modifications, making it a valuable compound for research and industrial applications. While specific applications of this compound are not detailed in the search results, the following potential applications can be inferred from its structural components and related research:
- Antibacterial Activity: Pyranopyrimidines, which share a pyrimidine core, have demonstrated antibacterial activity against diverse bacterial species . The basic skeleton of pyranopyrimidine, along with the enaminonitrile moiety and substituents at the phenyl ring, are needed for potent antibacterial activity .
- Monoclonal Antibody Production: 2,5-dimethylpyrrole, a component of the title compound, has been shown to enhance cell-specific productivity in recombinant Chinese hamster ovary cells, which are used for monoclonal antibody production . It was found to increase cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
- Intermediate for Disubstituted Pyrazolo[3,4-d]pyrimidines: The pyrazolo[1,5-a]pyrimidine core is similar to pyrazolo[3,4-d]pyrimidines, and can be used as an important intermediate for the preparation of previously inaccessible disubstituted 1H-pyrazolo[3,4-d]pyrimidines .
- Antitumor Agents: Pyrazole-containing compounds have been reported to exhibit diverse biological activities .
- Interaction with Molecular Targets: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function, while the pyrrole and thienyl groups can enhance binding affinity and specificity, leading to more effective interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyrrole and thienyl groups can enhance binding affinity and specificity, leading to more effective interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol (CAS 439108-26-6)
- Molecular Formula : C₁₇H₁₆N₄OS
- Key Differences : The 5-propyl group replaces the chloromethyl, reducing electrophilicity. This analog likely exhibits lower reactivity but improved metabolic stability compared to the chloromethyl derivative .
5-[(Phenylsulfonyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol (CAS 439120-65-7)
- Molecular Formula : C₂₃H₂₀N₄O₃S₂
- The sulfonyl group also increases molecular weight (464.56 vs. ~379.86 for the chloromethyl analog) and logP (predicted 1.44) .
Substituent Variations at Position 2
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 439111-03-2)
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Key Differences: The methoxymethyl group at position 5 offers improved hydrolytic stability compared to chloromethyl.
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK62)
- Molecular Formula : C₁₃H₁₁N₃O
- Key Differences : Simplicity in structure (methyl and phenyl groups) reduces steric hindrance, favoring interactions with flat binding pockets. The absence of a thienyl-pyrrole moiety limits π-π stacking interactions observed in the target compound .
Biological Activity
Overview
5-(Chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound characterized by its unique structural features, including a chloromethyl group, a dimethylpyrrole moiety, and a thienyl group. This compound is part of the pyrazolo[1,5-a]pyrimidine class and has garnered interest for its potential biological activities.
Chemical Structure
The IUPAC name of the compound is 5-(chloromethyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazolo[1,5-a]pyrimidin-7-one. Its molecular formula is with a molecular weight of 358.84 g/mol. The presence of the chloromethyl group is significant for its reactivity and potential interactions with biological targets.
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of these biomolecules, potentially leading to various biological effects. The structural components, particularly the pyrrole and thienyl groups, enhance binding affinity and specificity to biological targets, making it a candidate for further research in therapeutic applications.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit cell growth in cancer models. For instance, studies demonstrate that these compounds can inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced levels of anti-apoptotic proteins such as Mcl-1 .
- Cell-Specific Antibody Production : A related study highlighted that derivatives containing a dimethylpyrrole structure improved monoclonal antibody production in recombinant cell cultures. This suggests that this compound could enhance productivity in biotechnological applications .
- Inhibition of Glycosylation : The compound may also influence glycosylation patterns in therapeutic monoclonal antibodies, which is critical for their efficacy and safety .
Research Findings
A summary of relevant research findings on the biological activity of this compound includes:
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Case Study 1: Monoclonal Antibody Production
In a controlled study involving recombinant Chinese hamster ovary (CHO) cells, the introduction of compounds with similar structures led to a significant increase in monoclonal antibody yield (up to 1.5-fold) compared to controls. The mechanism involved enhanced glucose uptake and ATP production while maintaining cell viability .
Case Study 2: Anticancer Effects
A series of experiments demonstrated that analogs of this compound could effectively reduce tumor cell proliferation by targeting specific oncogenic pathways related to RNA polymerase II activity. This suggests potential applications in cancer therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of heterocyclic amines with carbonyl-containing precursors under reflux conditions. For example, ethanol is commonly used as a solvent, with reaction times of 2–6 hours to achieve moderate yields (40–60%) . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures (78–85°C) to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .
- Catalysis : Acidic or basic catalysts (e.g., acetic acid) can accelerate cyclization .
Post-synthesis, recrystallization from DMF:EtOH (1:1) enhances purity .
Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?
Answer:
Key techniques include:
- 1H/13C NMR : Assign signals for pyrrole (δ 6.0–6.5 ppm), pyrimidine (δ 8.0–8.5 ppm), and chloromethyl groups (δ 4.5–5.0 ppm) .
- HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy .
- FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .
For data contradictions (e.g., unexpected peaks): - Repeat experiments under inert atmospheres to rule out oxidation.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: How can computational chemistry guide reaction design and mechanistic studies for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable pathways . Steps include:
Geometry optimization : Use software like Gaussian to model ground-state structures.
Transition-state analysis : Identify key bonding interactions (e.g., C-N bond formation in cyclization) .
Solvent effects : Apply implicit solvent models (e.g., PCM) to simulate ethanol/DMF environments .
Experimental validation via kinetic studies (e.g., varying substituents on the thienyl group) can refine computational predictions .
Advanced: What experimental strategies address inconsistencies in reaction yields or by-product formation?
Answer:
- By-product analysis : Use LC-MS or preparative TLC to isolate impurities; compare with computed spectra .
- Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify intermediate bottlenecks .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, temperature) to map optimal conditions .
For example, unexpected thienyl ring opening might require reducing reaction temperature or switching to milder bases .
Advanced: How can reactor design principles improve scalability while maintaining product integrity?
Answer:
Key considerations for scale-up:
- Mixing efficiency : Use segmented flow reactors to enhance mass transfer in viscous media .
- Thermal control : Implement jacketed reactors with precise temperature gradients to prevent exothermic runaway .
- In-line purification : Couple continuous-flow synthesis with scavenger columns to remove unreacted chloromethyl intermediates .
Advanced: What methodologies are suitable for evaluating the compound’s bioactivity and structure-activity relationships (SAR)?
Answer:
- In vitro assays : Screen against kinase or phosphatase targets using fluorescence polarization or FRET-based assays .
- SAR development : Synthesize analogs with varied substituents (e.g., replacing chloromethyl with trifluoromethyl) and correlate activity trends with logP and polar surface area .
- Metabolic stability : Use hepatic microsome models to assess CYP450-mediated degradation .
Advanced: How can substituent effects on the pyrazolo[1,5-a]pyrimidine core be systematically studied?
Answer:
- Electronic effects : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at C-5/C-7; monitor changes in reaction kinetics via Hammett plots .
- Steric effects : Compare bulky (e.g., tert-butyl) vs. linear (e.g., methyl) substituents using X-ray crystallography to analyze packing interactions .
- QSAR modeling : Train models on datasets of similar derivatives to predict solubility or binding affinity .
Advanced: What are the challenges in establishing reliable synthetic protocols for halogenated pyrazolo[1,5-a]pyrimidines?
Answer:
- Halogen stability : Chloromethyl groups may hydrolyze under basic conditions; use anhydrous solvents and inert atmospheres .
- Regioselectivity : Competing cyclization pathways (e.g., N1 vs. N2 attack) require directing groups (e.g., phenyl at C-3) to enforce desired regiochemistry .
- Purification : Halogenated by-products often co-elute with the target; employ reverse-phase HPLC with acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
